molecular formula C16H17BrO B8164130 3-Bromo-4'-isopropoxy-2-methyl-1,1'-biphenyl

3-Bromo-4'-isopropoxy-2-methyl-1,1'-biphenyl

Cat. No.: B8164130
M. Wt: 305.21 g/mol
InChI Key: TZMHXJZDMSFZFO-UHFFFAOYSA-N
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Description

3-Bromo-4'-isopropoxy-2-methyl-1,1'-biphenyl is a specialized biphenyl compound offered for research use only. It is characterized by its bromo substituent at the 3-position, an isopropoxy group at the 4'-position, and a methyl group at the 2-position. This specific arrangement of functional groups makes it a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction . The bromine atom serves as an excellent leaving group for palladium-catalyzed couplings, while the isopropoxy ether group can influence the compound's electronic properties and lipophilicity . Analogs of this compound, specifically substituted biphenyls, are frequently employed in the total synthesis of complex natural products and in the development of potential therapeutic agents . Researchers utilize this scaffold in medicinal chemistry to create molecules that interact with biological targets, and in materials science to construct advanced organic materials . As with all compounds of this nature, proper handling procedures should be observed, and it is intended solely for laboratory research purposes.

Properties

IUPAC Name

1-bromo-2-methyl-3-(4-propan-2-yloxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-11(2)18-14-9-7-13(8-10-14)15-5-4-6-16(17)12(15)3/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMHXJZDMSFZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl bonds. For this compound, the coupling involves a brominated methylphenyl fragment (e.g., 3-bromo-2-methylphenylboronic acid) and an isopropoxy-substituted aryl halide (e.g., 4-isopropoxyiodobenzene). Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, facilitate the reaction in polar aprotic solvents (e.g., dioxane) with a base (e.g., Na₂CO₃).

Example Procedure :

  • Reactants : 3-Bromo-2-methylphenylboronic acid (1.2 equiv), 4-isopropoxyiodobenzene (1.0 equiv).

  • Conditions : Pd(dppf)Cl₂ (0.04 equiv), Na₂CO₃ (3.0 equiv), dioxane/H₂O (3:1), 90°C, 12 h under N₂.

  • Yield : 62–84% after silica gel chromatography.

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with sensitive functional groups.

  • Limitations : Requires purified boronic acids, potential steric hindrance from methyl and isopropoxy groups.

Ullmann-Type Coupling

Copper-Catalyzed Coupling

This method employs CuCl or CuI to couple aryl halides. For instance, 3-bromo-2-methyliodobenzene and 4-isopropoxyphenylboronic acid react under mild conditions.

Example Procedure :

  • Reactants : 3-Bromo-2-methyliodobenzene (1.0 equiv), 4-isopropoxyphenylboronic acid (1.5 equiv).

  • Conditions : CuCl (0.1 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 24 h.

  • Yield : 55–70%.

Challenges

  • Lower yields compared to Pd-catalyzed methods.

  • Limited scalability due to prolonged reaction times.

Stepwise Functionalization of Biphenyl

Nitration-Reduction-Bromination Sequence

Adapted from a patent, this approach modifies biphenyl through sequential transformations:

  • Nitration : Introduce a nitro group at position 3 using HNO₃/H₂SO₄.

  • Reduction : Convert nitro to amine with SnCl₂/HCl.

  • Bromination : Electrophilic bromination at position 3 using Br₂/FeBr₃.

  • Isopropoxy Introduction : Williamson ether synthesis with isopropyl bromide.

  • Methylation : Friedel-Crafts alkylation at position 2 using CH₃I/AlCl₃.

Key Data :

  • Overall Yield : 40–50% after five steps.

  • Critical Step : Friedel-Crafts methylation requires careful control to avoid over-alkylation.

Directed Ortho-Metalation (DoM)

Lithiation Strategy

A directing group (e.g., amide) enables regioselective bromination and methylation. For example:

  • Directed Lithiation : Treat 4-isopropoxybiphenyl-2-carboxamide with LDA at −78°C.

  • Bromination : Quench with Br₂ to install bromo at position 3.

  • Methylation : Use MeI to introduce methyl at position 2.

  • Deprotection : Remove the directing group via hydrolysis.

Yield : 30–45% due to multi-step deprotection.

Comparative Analysis of Methods

MethodYield (%)ScalabilityComplexity
Suzuki-Miyaura62–84HighModerate
Ullmann55–70ModerateLow
Stepwise Functionalization40–50LowHigh
Directed Metalation30–45LowHigh

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.

Scientific Research Applications

3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-isopropoxy-2-methyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways. The bromine atom and isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in electrophilic aromatic substitution reactions, where it interacts with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Biphenyl Derivatives

Substituent Position and Electronic Effects

3-Bromo-4'-fluoro-1,1'-biphenyl (C₁₂H₈BrF, MW: 251.10 g/mol)
  • Substituents : Bromo (position 3), fluoro (position 4').
  • Key Differences : Fluorine is smaller and more electronegative than isopropoxy, leading to stronger electron-withdrawing effects. This enhances reactivity in electrophilic substitution but reduces steric bulk compared to isopropoxy .
  • Applications : Intermediate in fluorinated drug candidates (e.g., kinase inhibitors) due to fluorine’s metabolic stability .
3-Bromo-4'-methoxy-1,1'-biphenyl (C₁₃H₁₁BrO, MW: 263.13 g/mol)
  • Substituents : Bromo (position 3), methoxy (position 4').
  • Key Differences : Methoxy is less bulky than isopropoxy but similarly electron-donating. This compound exhibits faster reaction rates in Pd-catalyzed couplings due to reduced steric hindrance .
  • Applications : Precursor for liquid crystals and OLED materials .
3-Bromo-4'-isopropyl-1,1'-biphenyl (C₁₅H₁₅Br, MW: 275.19 g/mol)
  • Substituents : Bromo (position 3), isopropyl (position 4').
  • Key Differences : Isopropyl is purely alkyl, lacking the oxygen atom in isopropoxy. This reduces polarity and increases log P (log P estimated ~4.2 vs. ~3.8 for the isopropoxy analogue) .
  • Applications : Hydrophobic building block for agrochemicals .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents log P (Estimated) Reactivity in Cross-Coupling
3-Bromo-4'-isopropoxy-2-methyl-1,1'-biphenyl C₁₆H₁₇BrO 313.21 Br (3), Me (2), iPrO (4') ~3.8 Moderate (steric hindrance)
3-Bromo-4'-fluoro-1,1'-biphenyl C₁₂H₈BrF 251.10 Br (3), F (4') ~3.5 High (electron-deficient)
3-Bromo-4'-methoxy-1,1'-biphenyl C₁₃H₁₁BrO 263.13 Br (3), OMe (4') ~3.2 High (low steric bulk)
4-Bromo-2-methyl-1,1'-biphenyl C₁₃H₁₁Br 247.14 Br (4), Me (2) ~4.0 Low (meta-directing Br)

Notes:

  • The isopropoxy group in the target compound increases steric hindrance, slowing reaction kinetics in cross-coupling compared to methoxy or fluoro analogues .
  • Methyl at position 2 further adds steric bulk, reducing accessibility for catalytic sites in transition metal complexes .

Degradation and Environmental Impact

  • Microbial Degradation : Biphenyl derivatives with electron-donating groups (e.g., isopropoxy) are degraded faster by Pseudomonas spp. than halogen-rich analogues (e.g., 3-bromo-4-iodo-1,1'-biphenyl) .
  • Toxicity : Brominated biphenyls exhibit lower acute toxicity compared to chlorinated analogues, but their persistence necessitates careful handling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-Bromo-4'-isopropoxy-2-methyl-1,1'-biphenyl?

  • Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , pairing a brominated aryl halide with an isopropoxy-substituted boronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands like AdBrettPhos (a biphenyl-based phosphine ligand) enhance coupling efficiency . Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize byproducts. Post-synthesis, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via GC-MS.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and electronic environments. For example, the isopropoxy group’s methyl protons appear as a septet (~1.3 ppm) .
  • X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement, particularly for assessing steric effects from the methyl and bromo groups .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic 1:1 ratio for M⁺ and M+2 peaks).

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies using:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • HPLC-PDA to monitor degradation products under UV light or humidity.
  • Control experiments in inert atmospheres (argon/glovebox) to isolate oxidative vs. hydrolytic degradation pathways.

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for brominated biphenyl derivatives?

  • Answer :

  • Controlled Solubility Assays : Measure solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents at standardized temperatures (25°C, 40°C).
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .
  • Statistical Meta-Analysis : Compare datasets using ANOVA to identify outliers caused by impurities or measurement artifacts .

Q. How can microbial degradation pathways inform the environmental fate of this compound?

  • Answer :

  • Biodegradation Assays : Incubate with Beijerinckia sp. strains (known for biphenyl metabolism) and track degradation via LC-MS. Monitor intermediates like 2,3-dihydroxybiphenyl, indicative of meta-cleavage pathways .
  • Enzyme Profiling : Purify meta-cleavage dioxygenases (e.g., catechol 2,3-dioxygenase) and test activity against the compound using UV-Vis spectroscopy (λ = 375 nm for extradiol cleavage products).

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura reactions. Focus on steric effects from the methyl group and electronic effects from bromine.
  • Retrosynthetic AI Tools : Use platforms like PubChem’s synthesis planners to propose alternative routes (e.g., Ullmann coupling) and validate feasibility .

Key Considerations for Experimental Design

  • Toxicity Screening : Despite limited data on the target compound, extrapolate from structurally similar biphenyls (e.g., LC₅₀ values for aquatic organisms) .
  • Synthetic Byproduct Analysis : Use GC-MS to detect halogenated side products (e.g., di-brominated analogs) arising from uncontrolled coupling reactions.

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